molecular formula C10H8BrN3OS B6012058 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B6012058
M. Wt: 298.16 g/mol
InChI Key: VLWZRXLMHSABBC-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been investigated in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for research on 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One direction is to further investigate its potential as an anti-cancer agent, including its efficacy in different types of cancer and its potential synergistic effects with other anti-cancer agents. Another direction is to investigate its potential as an anti-inflammatory agent, including its efficacy in different inflammatory diseases and its potential side effects. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

There are several methods for synthesizing 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One common method involves reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid. Another method involves reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of ethanol and sodium hydroxide. The resulting compound can be purified through recrystallization or column chromatography.

Scientific Research Applications

4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in scientific research. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a cancer treatment.
Another area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2E)-2-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWZRXLMHSABBC-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=C(C=C2)Br)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Br)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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